molecular formula C20H24N2O6S2 B2560910 3-((4-Butoxyphenyl)sulfonyl)-2-(4-methoxy-3-nitrophenyl)thiazolidine CAS No. 441740-72-3

3-((4-Butoxyphenyl)sulfonyl)-2-(4-methoxy-3-nitrophenyl)thiazolidine

Cat. No.: B2560910
CAS No.: 441740-72-3
M. Wt: 452.54
InChI Key: OPBRQISUSYMMQI-UHFFFAOYSA-N
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Description

3-((4-Butoxyphenyl)sulfonyl)-2-(4-methoxy-3-nitrophenyl)thiazolidine is a synthetic organic compound that belongs to the class of thiazolidines. Thiazolidines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a thiazolidine ring substituted with butoxyphenylsulfonyl and methoxy-nitrophenyl groups, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Butoxyphenyl)sulfonyl)-2-(4-methoxy-3-nitrophenyl)thiazolidine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Thiazolidine Ring: This can be achieved by reacting a suitable amine with a carbonyl compound in the presence of a sulfur source.

    Introduction of Butoxyphenylsulfonyl Group: This step may involve sulfonylation using butoxyphenylsulfonyl chloride in the presence of a base.

    Introduction of Methoxy-Nitrophenyl Group: This can be done through nitration followed by methoxylation of a phenyl ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine ring or the phenyl groups.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens or alkylating agents may be employed under appropriate conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-((4-Butoxyphenyl)sulfonyl)-2-(4-methoxy-3-nitrophenyl)thiazolidine may have applications in:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible development as a pharmaceutical agent due to its structural features.

    Industry: Use in the synthesis of advanced materials or as a specialty chemical.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the nitro and sulfonyl groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-Methoxyphenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine
  • 3-((4-Butoxyphenyl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine

Uniqueness

The unique combination of butoxyphenylsulfonyl and methoxy-nitrophenyl groups in 3-((4-Butoxyphenyl)sulfonyl)-2-(4-methoxy-3-nitrophenyl)thiazolidine may confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness can be leveraged in specific applications where these properties are desirable.

Properties

IUPAC Name

3-(4-butoxyphenyl)sulfonyl-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6S2/c1-3-4-12-28-16-6-8-17(9-7-16)30(25,26)21-11-13-29-20(21)15-5-10-19(27-2)18(14-15)22(23)24/h5-10,14,20H,3-4,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBRQISUSYMMQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC(=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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